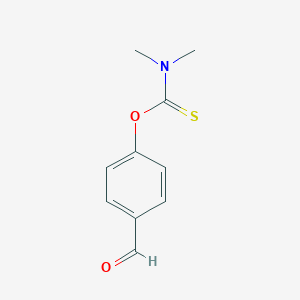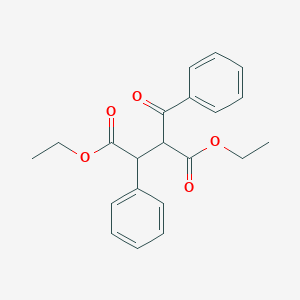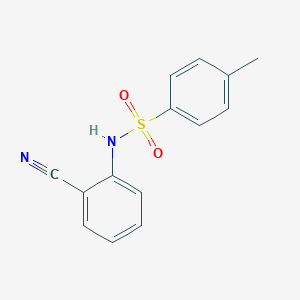
O-(4-formylphenyl) N,N-dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“O-(4-formylphenyl) N,N-dimethylcarbamothioate” is a chemical compound with the molecular formula C10H11NO2S. Its average mass is 209.265 Da and its monoisotopic mass is 209.051056 Da .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .Molecular Structure Analysis
The molecular structure of “O-(4-formylphenyl) N,N-dimethylcarbamothioate” includes an aldehyde group attached to the 4-position of a phenyl ring, which is further connected to a carbamothioate group .Chemical Reactions Analysis
While specific chemical reactions involving “O-(4-formylphenyl) N,N-dimethylcarbamothioate” are not detailed in the search results, related compounds have been involved in [3+2]-cycloaddition and condensation reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 305.7±44.0 °C at 760 mmHg, and a flash point of 138.7±28.4 °C. It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 1.67 .Applications De Recherche Scientifique
Antibacterial Activity
O-(4-formylphenyl) N,N-dimethylcarbamothioate has been used as a precursor for synthesizing heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings. Research by Abdel‐Galil et al. (2018) showed that these compounds exhibit significant antibacterial activity against various types of bacteria, with some showing activity comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, E., Moawad, E. B., El‐Mekabaty, A., & Said, G. E., 2018).
Structural and Electronic Properties
In another study by Tanış et al. (2018), the structural, electronic, and spectroscopic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), a related compound, were examined. This involved experimental and theoretical (DFT) studies which provided insights into the molecular structure and electronic properties of the molecule (Tanış, E., Şaş, E. B., Kurban, M., & Kurt, M., 2018).
Photophysical Properties
Sasaki et al. (2014) studied push–pull biphenyl analogs containing 4-(N,N-dimethylamino)-4′-formylbiphenyl. They observed the effect of torsion between the donor and acceptor moieties on the solvatochromic properties of these compounds. This research has implications for the development of novel solvatochromic dyes (Sasaki, S., Niko, Y., Klymchenko, A., & Konishi, G., 2014).
Reaction with Morpholine
Sporzyński et al. (2005) reported on the reaction of o-Formylphenylboronic acid with morpholine, forming a product with a typical hydrogen-bonded dimer motif. This study contributes to our understanding of molecular interactions and the formation of complex structures (Sporzyński, A., Lewandowski, M., Rogowska, P., & Cyrański, M., 2005).
Molecular and Crystal Structure Analysis
Kumar et al. (2017) synthesized and analyzed the crystal structure of a related compound, 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid. This research aids in understanding the molecular geometry and potential applications in material science (Kumar, S., Subbulakshmi, K. N., Narayana, B., Sarojini, B., Anthal, S., & Kant, R., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and dna .
Mode of Action
For instance, it can be used in the synthesis of covalent organic frameworks (COFs), which are known for their high efficiency in the degradation of environmental pollutants .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of trichalcones containing a core s-triazine moiety, which have shown good to excellent antibacterial and antifungal activities .
Pharmacokinetics
The compound’s potential for particle-bound transport has been noted, indicating that it may have significant implications for its bioavailability and pharmacokinetics .
Result of Action
Similar compounds have shown significant antimicrobial activities, suggesting that this compound may also have potential applications in this area .
Action Environment
It’s worth noting that the compound has been used in the synthesis of covalent organic frameworks (cofs), which are known for their high efficiency in the degradation of environmental pollutants .
Propriétés
IUPAC Name |
O-(4-formylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIRYOGSVRUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254619 |
Source


|
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84265-06-5 |
Source


|
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84265-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzothien-3-ylmethyl)(ethyl)amino]ethanol](/img/structure/B371098.png)
amino]ethanol](/img/structure/B371100.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371104.png)



![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)
![4-Propylbicyclo[2.2.2]octan-1-ol](/img/structure/B371115.png)
![2-{2-[(Hydroxyimino)methyl]anilino}acetamide](/img/structure/B371116.png)


